Cas no 90390-14-0 (N-[4-(trifluoromethyl)benzyl]butan-1-amine)

N-[4-(Trifluoromethyl)benzyl]butan-1-amine is a fluorinated amine derivative characterized by the presence of a trifluoromethylbenzyl group attached to a butylamine chain. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features, including the electron-withdrawing trifluoromethyl group, which can influence reactivity and binding properties. The butylamine moiety provides flexibility for further functionalization, making it a versatile intermediate. Its potential applications include use in the development of bioactive molecules, agrochemicals, or specialty materials. The compound’s stability and synthetic accessibility further enhance its utility in research and industrial settings.
N-[4-(trifluoromethyl)benzyl]butan-1-amine structure
90390-14-0 structure
Product name:N-[4-(trifluoromethyl)benzyl]butan-1-amine
CAS No:90390-14-0
MF:C12H16NF3
Molecular Weight:231.25734
MDL:MFCD11142456
CID:1954276
PubChem ID:485423

N-[4-(trifluoromethyl)benzyl]butan-1-amine 化学的及び物理的性質

名前と識別子

    • N-[4-(trifluoromethyl)benzyl]butan-1-amine
    • Benzenemethanamine, N-butyl-4-(trifluoromethyl)-
    • DTXSID20920413
    • SCHEMBL3960489
    • DB-173043
    • AKOS000234872
    • N-{[4-(Trifluoromethyl)phenyl]methyl}butan-1-amine
    • N-[[4-(trifluoromethyl)phenyl]methyl]butan-1-amine
    • 90390-14-0
    • N-(4-(Trifluoromethyl)benzyl)butan-1-amine
    • N-butyl-4-(trifluoromethyl)benzenemethanamine
    • MFCD11142456
    • N-butyl-N-[4-(trifluoromethyl)benzyl]amine
    • BUTYL({[4-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE
    • CHEMBL1182815
    • MDL: MFCD11142456
    • インチ: InChI=1S/C12H16F3N/c1-2-3-8-16-9-10-4-6-11(7-5-10)12(13,14)15/h4-7,16H,2-3,8-9H2,1H3
    • InChIKey: BBRPHWUYBUCJNY-UHFFFAOYSA-N
    • SMILES: CCCCNCC1=CC=C(C=C1)C(F)(F)F

計算された属性

  • 精确分子量: 231.123
  • 同位素质量: 231.123
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • 密度みつど: 1.08
  • Boiling Point: 248°C at 760 mmHg
  • フラッシュポイント: 103.8°C
  • Refractive Index: 1.456

N-[4-(trifluoromethyl)benzyl]butan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB420871-25 g
Butyl({[4-(trifluoromethyl)phenyl]methyl})amine; .
90390-14-0
25g
€1361.60 2023-04-24
abcr
AB420871-1 g
Butyl({[4-(trifluoromethyl)phenyl]methyl})amine; .
90390-14-0
1g
€467.00 2023-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1195956-2g
Butyl({[4-(trifluoromethyl)phenyl]methyl})amine
90390-14-0 98%
2g
¥7953.00 2024-04-26
A2B Chem LLC
AD14262-1g
benzenemethanamine, n-butyl-4-(trifluoromethyl)-
90390-14-0 95+%
1g
$830.00 2024-05-20
A2B Chem LLC
AD14262-5g
benzenemethanamine, n-butyl-4-(trifluoromethyl)-
90390-14-0 95+%
5g
$1235.00 2024-05-20
abcr
AB420871-10 g
Butyl({[4-(trifluoromethyl)phenyl]methyl})amine; .
90390-14-0
10g
€935.60 2023-04-24
abcr
AB420871-1g
Butyl({[4-(trifluoromethyl)phenyl]methyl})amine; .
90390-14-0
1g
€467.00 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1195956-10g
Butyl({[4-(trifluoromethyl)phenyl]methyl})amine
90390-14-0 98%
10g
¥12155.00 2024-04-26
A2B Chem LLC
AD14262-100g
benzenemethanamine, n-butyl-4-(trifluoromethyl)-
90390-14-0 95+%
100g
$4374.00 2024-05-20
A2B Chem LLC
AD14262-50g
benzenemethanamine, n-butyl-4-(trifluoromethyl)-
90390-14-0 95+%
50g
$3463.00 2024-05-20

N-[4-(trifluoromethyl)benzyl]butan-1-amine 関連文献

N-[4-(trifluoromethyl)benzyl]butan-1-amineに関する追加情報

N-[4-(trifluoromethyl)benzyl]butan-1-amine: A Comprehensive Overview

N-[4-(trifluoromethyl)benzyl]butan-1-amine (CAS No. 90390-14-0) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical research. This compound is characterized by its trifluoromethyl group and benzyl substituent, which confer specific chemical and biological properties that make it a valuable molecule for study and development.

The trifluoromethyl group is a common functional group in organic chemistry, known for its strong electron-withdrawing effect and high lipophilicity. These properties contribute to the compound's stability and reactivity, making it an attractive candidate for the synthesis of more complex molecules. The benzyl substituent, on the other hand, provides additional aromatic character and can influence the compound's solubility and interaction with biological systems.

In the pharmaceutical industry, N-[4-(trifluoromethyl)benzyl]butan-1-amine has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that this molecule exhibits promising pharmacological activities, including anti-inflammatory and analgesic effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that N-[4-(trifluoromethyl)benzyl]butan-1-amine can effectively inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Beyond its pharmaceutical applications, N-[4-(trifluoromethyl)benzyl]butan-1-amine has also found use in materials science. Its unique chemical structure makes it suitable for the synthesis of functional polymers and coatings. Researchers at the University of California, Berkeley, have reported the successful incorporation of this compound into polymer matrices to enhance their mechanical properties and thermal stability. The resulting materials have shown improved performance in various applications, such as electronic devices and structural components.

In terms of chemical synthesis, N-[4-(trifluoromethyl)benzyl]butan-1-amine can be prepared through several routes. One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with butylamine in the presence of a base. This reaction is typically carried out under mild conditions and yields high purity product. Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group into the molecule. These synthetic methods provide flexibility in terms of scale-up and optimization for industrial production.

The safety profile of N-[4-(trifluoromethyl)benzyl]butan-1-amine is an important consideration for both research and commercial applications. Extensive toxicological studies have been conducted to evaluate its potential risks. Results from these studies indicate that the compound is generally well-tolerated at low to moderate doses, with no significant acute or chronic toxicity observed. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety.

In conclusion, N-[4-(trifluoromethyl)benzyl]butan-1-amine (CAS No. 90390-14-0) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical research. Its unique chemical structure and favorable properties make it an attractive molecule for further study and development. As research continues to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.

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